
N-(chloroacetyl)-2-methylalanine
Overview
Description
N-(Chloroacetyl)-2-methylalanine is a chloroacetylated derivative of 2-methylalanine, where the chloroacetyl group (–COCH₂Cl) is attached to the amino group of the amino acid. This modification enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloroacetyl group facilitates nucleophilic substitution reactions, enabling further derivatization with heterocycles, thiols, or amines .
Structurally, the compound combines the steric bulk of 2-methylalanine (due to the α-methyl group) with the electrophilic chloroacetyl moiety, which may influence its biological activity and chemical stability compared to simpler alanine derivatives.
Preparation Methods
Detailed Synthetic Route and Conditions
Step | Description | Reagents/Conditions | Notes |
---|---|---|---|
1 | Dissolution of 2-methylalanine in suitable solvent | Organic solvent (e.g., toluene, dichloromethane) | Ensures good mixing and reaction control |
2 | Addition of base | Triethylamine (TEA) in equimolar amount | Neutralizes HCl formed, prevents acid-catalyzed side reactions |
3 | Slow addition of chloroacetyl chloride | Dropwise addition at 0–30°C | Controls exothermic reaction, prevents over-acylation |
4 | Stirring and reaction completion | 4–6 hours at controlled temperature | Monitored by TLC or HPLC for completion |
5 | Workup | Aqueous wash to remove TEA·HCl, extraction | Purification by crystallization or chromatography |
This method yields N-(chloroacetyl)-2-methylalanine with high purity and yields typically ranging from 70% to 85% under optimized conditions.
Industrial Scale and Green Chemistry Considerations
- Continuous Flow Reactors: Industrial synthesis often employs continuous flow technology to enhance control over reaction parameters such as temperature and mixing, leading to improved yields and product consistency.
- Green Chemistry: Efforts to reduce solvent use and replace hazardous reagents with eco-friendly alternatives are ongoing. Solvent-free or aqueous-based systems are being explored to minimize environmental impact.
Reaction Mechanism Insights
The reaction proceeds via nucleophilic attack of the amino group of 2-methylalanine on the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond and releasing HCl. The base scavenges the HCl to prevent protonation of the amine and side reactions.
Comparative Data on Preparation Conditions
Parameter | Typical Laboratory Scale | Industrial Scale (Continuous Flow) | Notes |
---|---|---|---|
Temperature | 0–30°C | 25–50°C | Controlled to avoid side reactions |
Base | Triethylamine (1 eq.) | Triethylamine or other tertiary amines | Neutralizes HCl |
Solvent | Toluene, dichloromethane | Toluene, perchloroethylene | Choice affects yield and purity |
Reaction Time | 4–6 hours | 1–3 hours | Faster in flow reactors |
Yield | 70–85% | 75–90% | Higher in optimized industrial processes |
Research Findings and Optimization
- Temperature Control: Maintaining low temperature during chloroacetyl chloride addition is critical to prevent hydrolysis and side reactions.
- Base Equivalents: Using equimolar or slight excess of triethylamine ensures complete neutralization of HCl and drives the reaction to completion.
- Solvent Choice: Non-polar solvents like toluene favor better separation of by-products and facilitate purification.
- Purification: Post-reaction aqueous washes remove triethylammonium chloride salts; recrystallization or chromatographic methods yield high-purity product.
Summary Table of Preparation Method
Aspect | Details |
---|---|
Starting Material | 2-Methylalanine |
Acylating Agent | Chloroacetyl chloride |
Base | Triethylamine (TEA) |
Solvent | Toluene, dichloromethane, or perchloroethylene |
Temperature Range | 0–30°C (lab scale), 25–50°C (industrial) |
Reaction Time | 4–6 hours (lab), 1–3 hours (industrial) |
Yield | 70–90% |
Purification | Aqueous wash, extraction, recrystallization or chromatography |
Scale | Laboratory to industrial scale |
Additional Notes on Related Chemistry
- The chloroacetyl group in this compound is reactive and can undergo nucleophilic substitution with amines or thiols to form derivatives, which is relevant in medicinal chemistry applications.
- Oxidation and reduction of the chloroacetyl moiety are also possible, expanding the compound’s utility in synthetic pathways.
This comprehensive analysis of the preparation methods for this compound integrates diverse research findings and industrial practices, providing a clear, authoritative guide for synthesis optimization and scale-up.
Chemical Reactions Analysis
Types of Reactions: N-(chloroacetyl)-2-methylalanine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(Chloroacetyl)-2-methylalanine serves as a versatile building block in the synthesis of bioactive compounds. Its ability to introduce a chloroacetyl group enhances the reactivity of the amino acid, making it suitable for the development of pharmaceuticals.
- Anticancer Activity : Compounds derived from this compound have shown promise in anticancer applications. For example, cyclic peptides incorporating this amino acid have been studied for their ability to inhibit the HGF-MET signaling pathway, which is implicated in various cancers. These peptides demonstrate high affinity for hepatocyte growth factor (HGF) and can selectively inhibit its receptor, MET, offering a novel therapeutic strategy against cancer .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity. The incorporation of this compound into peptide sequences can enhance their effectiveness against pathogenic bacteria and fungi, making it a candidate for developing new antibiotics .
Peptide Synthesis
This compound plays a significant role in the synthesis of cyclic peptides and thioether-closed macrocyclic structures.
- Macrocyclic Peptides : The introduction of this compound at the N-terminus of peptides facilitates the formation of macrocyclic structures through post-translational modifications, such as thioether formation. This approach allows for the generation of diverse peptide libraries that can be screened for various biological activities .
- Flexible In Vitro Translation Systems : The use of this compound in flexible in vitro translation systems enables the incorporation of unnatural amino acids into peptides. This expands the chemical diversity of synthesized peptides and enhances their potential applications in drug discovery and development .
Biological Research Applications
In biological research, this compound is utilized as a tool for studying protein interactions and cellular mechanisms.
- PADI Regulation Studies : The compound has been employed to investigate the role of peptidylarginine deiminases (PADIs) in various diseases, including autoimmune disorders and cancer. By incorporating this compound into peptide substrates, researchers can explore PADI activity and its implications in disease processes .
- Mechanistic Insights : The use of this compound in cyclic peptide frameworks provides insights into molecular interactions at play within cellular environments. This understanding can lead to the rational design of inhibitors targeting specific pathways involved in disease progression .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(chloroacetyl)-2-methylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. This mechanism is particularly relevant in the context of its herbicidal activity, where it targets enzymes involved in fatty acid synthesis .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of N-Acylated Alanine Derivatives
Key Observations :
- Reactivity : The chloroacetyl group in this compound offers higher electrophilicity compared to methoxyacetyl (Metalaxyl) or phenylacetyl (Benalaxyl), enabling faster nucleophilic substitutions .
- Biological Activity : While Metalaxyl and Benalaxyl exhibit potent antifungal properties due to their aromatic substituents, this compound’s activity remains unexplored. However, analogous chloroacetamides (e.g., thiadiazole derivatives) show superior antifungal activity over antibacterial effects .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Property | This compound | Metalaxyl | N-(Sulfoacetyl)-L-alanine |
---|---|---|---|
Molecular Weight (g/mol) | ~165.6 (estimated) | 279.3 | ~199.2 |
Water Solubility | Low (chloroacetyl hydrophobicity) | Moderate | High (sulfo group) |
Stability | Sensitive to hydrolysis | Stable under pH 5–7 | Highly stable |
Notes:
Biological Activity
N-(Chloroacetyl)-2-methylalanine is a synthetic compound classified within the chloroacetamide group. Its biological activity has garnered interest due to its potential applications in various fields, including medicinal chemistry and agriculture. This article explores the compound's mechanism of action, biochemical pathways, pharmacokinetics, and its role in scientific research.
Target of Action
this compound acts primarily through covalent binding to enzymes or coenzymes that contain sulfhydryl (-SH) groups. This interaction can alter enzyme activity, potentially leading to inhibition or modulation of metabolic pathways.
Mode of Action
The chloroacetyl moiety allows this compound to engage in nucleophilic substitution reactions, where it can replace the chloroacetyl group with other nucleophiles such as amines or thiols. This reactivity is crucial for the synthesis of derivatives that may possess enhanced biological activity.
Biochemical Pathways
This compound is hypothesized to participate in the synthesis of heterocyclic compounds, which are significant in medicinal chemistry due to their diverse biological activities. The compound's structural similarity to cyanoacetamide derivatives suggests potential involvement in various biochemical pathways, including those related to enzyme inhibition and antimicrobial properties.
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, factors such as solubility, stability, and metabolic conversion are crucial for determining its bioavailability and therapeutic efficacy. Understanding these parameters is essential for optimizing its use in pharmaceutical formulations.
Research Applications
This compound has several notable applications across different scientific domains:
- Chemistry : It serves as a building block for synthesizing more complex molecules, particularly in developing new herbicides and pharmaceuticals.
- Biology : The compound is studied for its potential to inhibit specific enzymes or pathways within biological systems.
- Medicine : Investigations into its therapeutic effects include evaluating its role as an intermediate in synthesizing drugs with antimicrobial or anticancer properties.
- Industry : It is utilized in producing specialty chemicals and as a precursor for various functional materials.
Comparative Analysis with Similar Compounds
A comparison with similar chloroacetyl derivatives highlights the unique aspects of this compound:
Compound | Unique Features | Potential Applications |
---|---|---|
N-(Chloroacetyl)glycine | Lacks methyl group; simpler structure | Basic biochemical studies |
N-(Chloroacetyl)alanine | Similar reactivity but less steric hindrance | Enzyme inhibition studies |
N-(Chloroacetyl)valine | Contains branched chain; may exhibit different interactions | Targeted drug design |
This compound's 2-methyl group influences its reactivity and interactions with biological targets, potentially leading to variations in biological activity compared to other derivatives.
Case Studies and Experimental Findings
Recent studies have focused on the cytotoxic effects of compounds related to this compound against human cancer cell lines. For instance, synthesized analogues have shown promising cytotoxic activity against cell lines such as HePG2 (hepatocellular carcinoma), MCF7 (breast cancer), and A549 (lung cancer). The assessment was performed using the MTT assay, which measures mitochondrial activity as an indicator of cell viability .
Q & A
Q. What are the optimal synthetic routes for N-(chloroacetyl)-2-methylalanine, and how can reaction conditions be tailored to maximize yield and purity?
Basic Research Focus
The synthesis typically involves acylation of 2-methylalanine with chloroacetyl chloride. A standard protocol includes:
- Reacting 2-methylalanine with chloroacetyl chloride in an aprotic solvent (e.g., dichloromethane or THF) under inert atmosphere.
- Using a base like triethylamine to scavenge HCl byproducts.
- Monitoring reaction progress via TLC or HPLC to optimize reaction time and minimize side products (e.g., over-acylation or hydrolysis) .
Key Variables : Stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride), temperature (0–25°C), and solvent polarity. Purification via recrystallization or flash chromatography is critical for isolating high-purity products.
Q. How do structural modifications at the chloroacetyl group influence the reactivity and stability of this compound in aqueous solutions?
Advanced Research Focus
Systematic studies can compare analogs with substituents like N-(fluoroacetyl) or N-(bromoacetyl) to assess:
- Hydrolytic Stability : pH-dependent degradation kinetics (e.g., via UV-Vis or LC-MS) to determine half-life in buffers. Chloroacetyl’s electron-withdrawing nature accelerates hydrolysis compared to non-halogenated analogs .
- Reactivity : Nucleophilic substitution propensity (e.g., with thiols or amines) using Michaelis-Arbuzov-like assays. The chloroacetyl group’s electrophilicity makes it a candidate for covalent inhibitor design .
Q. What advanced spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?
Basic Research Focus
- NMR : - and -NMR to confirm regiochemistry and detect diastereomers. The methyl group’s coupling patterns in 2-methylalanine distinguish stereoisomers.
- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with polar mobile phases to resolve enantiomers. Retention times and peak areas quantify optical purity .
Advanced Approach : X-ray crystallography or circular dichroism (CD) for absolute configuration determination, particularly if the compound is a chiral intermediate in drug synthesis .
Q. How can computational methods (e.g., DFT calculations) predict the intermolecular interactions of this compound with biological targets?
Advanced Research Focus
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., acetyltransferases or proteases). The chloroacetyl group may form covalent adducts with catalytic cysteine residues .
- DFT Calculations : Analyze electronic properties (e.g., Fukui indices) to predict reactive sites. Chlorine’s electronegativity enhances the carbonyl’s electrophilicity, favoring nucleophilic attack .
- MD Simulations : Assess stability of protein-ligand complexes in explicit solvent to guide mutagenesis experiments or analog design.
Q. What strategies resolve discrepancies in reported solubility data for this compound across different solvent systems?
Basic Research Focus
- Standardized Protocols : Measure solubility in DMSO, water, and ethanol using gravimetric or spectrophotometric methods under controlled temperature (25°C) and agitation.
- Hansen Solubility Parameters : Correlate solubility with solvent polarity (δD, δP, δH). Chloroacetyl’s polarity favors aprotic solvents like acetone (δP = 10.4) over hydrocarbons .
Advanced Approach : Use molecular dynamics to simulate solvation free energy, identifying solvents that minimize lattice energy (e.g., acetone vs. hexane) .
Q. How does the presence of the methyl group on the alanine moiety affect the compound’s propensity for racemization during synthesis or storage?
Advanced Research Focus
- Racemization Kinetics : Compare racemization rates of This compound vs. unsubstituted alanine derivatives via chiral HPLC. Steric hindrance from the methyl group may reduce epimerization .
- Storage Stability : Accelerated aging studies (40°C, 75% RH) to assess degradation pathways. LC-MS can detect dechlorinated or hydrolyzed byproducts.
- pH Dependency : Racemization is minimized in neutral buffers (pH 6–7), whereas acidic or alkaline conditions promote proton transfer at the α-carbon .
Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?
Basic Research Focus
- LC-MS/MS : Full-scan mode (m/z 50–500) to identify impurities (e.g., unreacted 2-methylalanine or chloroacetic acid).
- NMR Relaxation Editing : Suppress signals from the main compound to enhance detection of low-abundance contaminants (<0.1%) .
Advanced Approach : Use high-resolution mass spectrometry (HRMS) with ion mobility to separate isobaric impurities and assign structural formulas .
Q. How can this compound serve as a precursor for bioactive molecule synthesis in medicinal chemistry?
Advanced Research Focus
- Covalent Inhibitors : The chloroacetyl group reacts with nucleophilic residues (e.g., cysteine) in target proteins. Example: ML-162, a GPX4 inhibitor, uses a chloroacetyl warhead for irreversible binding .
- Prodrug Design : Enzymatic cleavage of the chloroacetyl group in vivo releases 2-methylalanine, a non-proteinogenic amino acid with potential metabolic applications .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-6(2,5(10)11)8-4(9)3-7/h3H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFZNYTZFAOCFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589747 | |
Record name | N-(Chloroacetyl)-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95038-11-2 | |
Record name | N-(Chloroacetyl)-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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